molecular formula C21H17ClN2O3S B2689988 3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2097890-60-1

3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2689988
CAS No.: 2097890-60-1
M. Wt: 412.89
InChI Key: ZWMUCFLJAIPXCE-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide is linked to an ethyl group bearing both furan-2-yl and thiophen-2-yl heterocycles.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-13-19(20(24-27-13)14-6-2-3-7-16(14)22)21(25)23-12-15(17-8-4-10-26-17)18-9-5-11-28-18/h2-11,15H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMUCFLJAIPXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole structure, followed by the introduction of the chlorophenyl, furan, and thiophene groups through various coupling reactions. Common reagents used in these steps include organolithium reagents, palladium catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and oxazole groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products References
Acidic hydrolysisHCl (6M), reflux, 12 hrs3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid + Ethanolamine derivative
Basic hydrolysisNaOH (1M), 80°C, 8 hrsSodium salt of oxazole carboxylic acid + Amine byproduct
  • The hydroxyethyl group adjacent to the amide may stabilize intermediates during hydrolysis.

Substitution Reactions

The chlorophenyl and thiophene moieties participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Reaction Type Reagents/Catalysts Products References
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CReplacement of chlorine with aryl/heteroaryl groups
Thiophene alkylationNaH, alkyl halides, THFAlkylated thiophene derivatives
  • The chlorine atom on the phenyl ring acts as a leaving group in cross-coupling reactions .

Oxidation-Reduction Reactions

The furan and thiophene rings undergo oxidation, while the oxazole ring can be reduced.

Reaction Type Reagents Products References
Furan oxidationmCPBA, CH₂Cl₂, 0°CFuran → γ-lactone derivative
Thiophene oxidationH₂O₂, AcOH, 60°CThiophene → sulfone or sulfoxide
Oxazole reductionLiAlH₄, THF, refluxOxazole → partially saturated oxazoline

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

Reaction Type Conditions Products References
Nitrile oxide cycloadditionBenzoyl nitrile oxide, refluxIsoxazoline-fused polycyclic compound

Functional Group Transformations

The amide group reacts with electrophiles, while the hydroxyethyl chain undergoes esterification.

Reaction Type Reagents Products References
Amide alkylationCH₃I, K₂CO₃, DMFN-methylated amide derivative
EsterificationAcCl, pyridineAcetylated hydroxyethyl group

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) data for the compound:

Temperature Range Mass Loss Observation References
150–200°C5%Loss of adsorbed moisture
250–300°C45%Decomposition of oxazole and amide groups

Biological Interaction-Driven Reactions

In enzymatic environments (e.g., cytochrome P450), the compound undergoes:

Reaction Type Enzyme Products References
HydroxylationCYP3A4Hydroxylated furan or thiophene derivatives
N-dealkylationCYP2D6Cleavage of the ethyl chain

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide exhibit significant biological activities:

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies demonstrate that derivatives containing furan and thiophene moieties can achieve Minimum Inhibitory Concentration (MIC) values as low as 0.22 µg/mL against bacteria and fungi. The unique structure enhances its interaction with microbial targets, potentially leading to effective treatments for resistant strains .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may interact with cancer cell lines, inhibiting growth through various mechanisms such as apoptosis induction and cell cycle arrest. Specific assays have shown varying degrees of cytotoxicity against lung carcinoma cell lines (A549) and normal cells (Wi38), indicating a selective action that could be harnessed for therapeutic purposes .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of similar compounds. The presence of heterocyclic rings allows for modulation of inflammatory pathways, suggesting that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

Several studies have documented the efficacy of related compounds:

  • Antimicrobial Study : A study evaluated the antimicrobial effects of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values supporting the potential use in treating bacterial infections .
  • Cytotoxicity Assessment : In vitro tests assessed the cytotoxic effects on A549 lung cancer cells, revealing that certain modifications to the core structure enhanced potency compared to unmodified compounds. This suggests a pathway for developing more effective anticancer agents based on this scaffold .
  • Inflammation Model : An experimental model demonstrated that compounds similar to the target molecule reduced inflammatory markers in induced models of inflammation, providing evidence for its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s diverse functional groups allow it to engage in multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogues with Isoxazole and Heterocyclic Substituents

  • BMS-885986 : Contains a 5-methyl-1,2-oxazol-4-yl group and a furan-2-carboxamide substituent. Unlike the target compound, it lacks the thiophene moiety but includes a nitro-phenyl group, which may enhance electron-withdrawing effects and influence binding to viral or cancer targets .
  • Compound 3a (): 3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide.
  • 618402-89-4 () : 5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide. Shares the 2-chlorophenyl and furan groups but substitutes thiophene with a methoxyphenyl ethyl chain, likely affecting pharmacokinetic properties such as metabolic stability .

Pharmacological Activity Comparisons

  • Antiviral Potential: highlights compounds with thiophene and furan substituents exhibiting strong docking scores against viral proteins. The target compound’s dual heterocyclic groups may mimic key interactions observed in inhibitors like Dorsilurin K and Mangostin .
  • Anticancer Applications: Compounds in and , such as N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]benzamide, demonstrate that thiophene and isoxazole derivatives inhibit cancer cell proliferation. The target compound’s thiophene-furan combination could enhance selectivity for kinases or DNA polymerases .
  • Antimicrobial Efficacy : Compound 3a () shows activity against bacterial strains, suggesting the oxazole-thiophene framework may disrupt microbial membrane integrity or enzyme function .

Biological Activity

3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 395.9 g/mol. The compound features a chlorophenyl group , a furan ring , and a thiophene ring , which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.63
A549 (Lung)0.12–2.78
HeLa (Cervical)0.65–2.41

The compound exhibits a dose-dependent induction of apoptosis in cancer cells, as evidenced by flow cytometry assays that measure cell viability and apoptotic markers such as caspase activation.

The mechanism through which this compound exerts its effects involves several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways by increasing p53 expression and promoting caspase-3 cleavage, leading to programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : In vivo studies indicate that the compound can inhibit tumor growth in xenograft models, suggesting its potential for therapeutic use.
  • Molecular Interactions : Molecular docking studies reveal strong hydrophobic interactions between the compound and target receptors, similar to those observed with established anticancer drugs like Tamoxifen.

Structure-Activity Relationship (SAR)

The biological activity of 3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can be influenced by modifications to its structure:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances the compound's potency against certain cancer cell lines.
  • Furan and Thiophene Rings : These heterocycles contribute to the overall electronic properties and biological activity, with variations in their positioning affecting the efficacy.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations led to significant reductions in cell viability, with an IC50 value comparable to that of Tamoxifen .
  • In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
  • Comparative Analysis : When compared to other derivatives with similar structures, this compound exhibited superior activity against multiple cancer types, reinforcing its potential as a lead candidate for drug development .

Q & A

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Condensation of 2-chlorophenylacetic acid with hydroxylamine to form the oxazole core. (ii) Functionalization of the oxazole at the 4-position using carboxamide coupling agents (e.g., EDCI/HOBt). (iii) Introduction of the furan-thiophene ethyl group via nucleophilic substitution or amide bond formation. Key intermediates should be purified using column chromatography (silica gel, hexane/ethyl acetate gradient). Validate each step with 1H^1H-NMR and LC-MS to confirm regioselectivity and purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the 3D conformation, particularly the spatial arrangement of the chlorophenyl and heterocyclic (furan/thiophene) groups. Compare with analogs like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide to identify structural deviations .
  • NMR spectroscopy : Use 13C^{13}C-NMR to confirm substitution patterns on the oxazole ring (e.g., methyl group at position 5). 1H^1H-NMR coupling constants can clarify stereochemistry in the ethyl linker .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodological Answer :
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare with structurally related compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, which exhibits antimicrobial properties .
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays. Oxazole derivatives often show anti-inflammatory activity .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :
  • Dose-response reevaluation : Use Hill slope analysis to distinguish between true efficacy and assay artifacts.
  • Off-target profiling : Employ proteome-wide affinity chromatography to identify unintended interactions.
  • Theoretical framework alignment : Revisit hypotheses using molecular docking against target proteins (e.g., COX-2) and compare with experimental IC50_{50} values. Contradictions may arise from differences in cell permeability or metabolic stability .

Q. What experimental designs optimize yield and purity during scale-up synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply a split-split-plot design to test variables like reaction temperature, solvent polarity, and catalyst loading. For example, use a central composite design to model interactions between variables and predict optimal conditions .
  • Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy to monitor reaction progress in real time.

Q. How does the compound’s environmental stability impact ecotoxicology studies?

  • Methodological Answer :
  • Photodegradation assays : Expose the compound to UV light (254 nm) and analyze degradation products via HPLC-MS. Compare with analogs like 3-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione to assess persistence .
  • Biotic transformation : Incubate with soil microbiota and track metabolite formation using 14C^{14}C-labeling.

Data Analysis & Theoretical Frameworks

Q. What computational methods validate the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME prediction : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions. Compare with experimental data from hepatic microsomal stability assays .
  • Molecular dynamics simulations : Model binding to serum albumin to predict plasma protein binding efficiency .

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Force field refinement : Adjust parameters in molecular docking software (e.g., AutoDock Vina) to account for solvation effects or tautomeric states.
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities directly, resolving conflicts arising from in silico approximations .

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